3-Cyano-4-(trifluoromethyl)benzenesulfonamide 3-Cyano-4-(trifluoromethyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18112817
InChI: InChI=1S/C8H5F3N2O2S/c9-8(10,11)7-2-1-6(16(13,14)15)3-5(7)4-12/h1-3H,(H2,13,14,15)
SMILES:
Molecular Formula: C8H5F3N2O2S
Molecular Weight: 250.20 g/mol

3-Cyano-4-(trifluoromethyl)benzenesulfonamide

CAS No.:

Cat. No.: VC18112817

Molecular Formula: C8H5F3N2O2S

Molecular Weight: 250.20 g/mol

* For research use only. Not for human or veterinary use.

3-Cyano-4-(trifluoromethyl)benzenesulfonamide -

Specification

Molecular Formula C8H5F3N2O2S
Molecular Weight 250.20 g/mol
IUPAC Name 3-cyano-4-(trifluoromethyl)benzenesulfonamide
Standard InChI InChI=1S/C8H5F3N2O2S/c9-8(10,11)7-2-1-6(16(13,14)15)3-5(7)4-12/h1-3H,(H2,13,14,15)
Standard InChI Key UDSGWPKELKGOAW-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1S(=O)(=O)N)C#N)C(F)(F)F

Introduction

Structural and Molecular Characteristics

Chemical Identity

3-Cyano-4-(trifluoromethyl)benzenesulfonamide features a benzene ring substituted at the 3-position with a cyano group and at the 4-position with a trifluoromethyl group, while a sulfonamide moiety occupies the 1-position. Its molecular formula is C₈H₅F₃N₂O₂S, with a molecular weight of 250.20 g/mol. The compound’s IUPAC name reflects this substitution pattern: 3-cyano-4-(trifluoromethyl)benzenesulfonamide.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₅F₃N₂O₂S
Molecular Weight250.20 g/mol
CAS Number1235406-09-3
SynonymsGX-936, PD189924
StabilityHydrolytically stable

The trifluoromethyl group confers exceptional electron-withdrawing effects, polarizing the aromatic ring and enhancing resistance to metabolic degradation. Meanwhile, the sulfonamide group enables hydrogen bonding and acidity (predicted pKa ~10), making it suitable for targeting enzymatic active sites.

Synthesis Methodologies

Diazotization-Sulfonation Route

A patented method (CN110407721A) details a high-yield synthesis starting from 4-amino-2-(trifluoromethyl)benzonitrile :

  • Diazotization: Treatment with sodium nitrite (NaNO₂) in hydrochloric acid at 0–5°C generates a diazonium salt intermediate.

  • Sulfonation: Reaction with stannous chloride (SnCl₂) and thionyl chloride (SOCl₂) introduces the sulfonic acid chloride group.

  • Amination: Ammonolysis yields the final sulfonamide product.

This method achieves 85% yield under mild conditions (0–35°C), using cost-effective reagents like acetone and ethyl acetate .

Table 2: Comparative Synthesis Approaches

MethodReagentsYieldTemperature RangeSource
Diazotization-SulfonationSnCl₂, SOCl₂, NaNO₂85%0–35°C
Nucleophilic Aromatic SubstitutionHalobenzene derivatives, NH₂SO₂Cl60–70%50–80°C

Alternative Pathways

Reactivity and Functional Group Interactions

Electrophilic Substitution

The electron-deficient aromatic ring directs electrophiles to the meta and para positions relative to the -CF₃ group. For example, nitration occurs preferentially at the 5-position.

Sulfonamide Group Behavior

The -SO₂NH₂ moiety participates in:

  • Acid-base reactions: Deprotonation (pKa ~10) forms a resonance-stabilized sulfonamidate ion.

  • Hydrogen bonding: Stabilizes protein-ligand interactions in biological systems.

CompoundTarget EnzymeIC₅₀Source
CelecoxibCOX-240 nM
SulfamethoxazoleDihydropteroate synthase1.2 μM
3-Cyano-4-(trifluoromethyl)Not reportedN/A

Agricultural and Material Science Uses

The compound’s stability under acidic conditions makes it a candidate for:

  • Herbicide safeners: Protecting crops from sulfonylurea herbicide toxicity.

  • Polymer additives: Enhancing UV resistance in fluoropolymers.

Future Research Directions

  • Biological Screening: Systematic evaluation against kinase, protease, and metabolic enzyme targets.

  • Derivatization: Introducing substituents at the cyano group to modulate lipophilicity (clogP ~2.5).

  • Process Optimization: Scaling the diazotization-sulfonation method for industrial production .

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